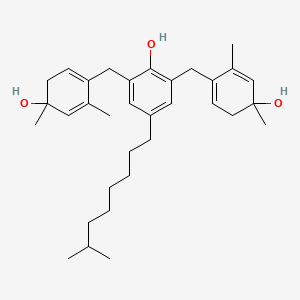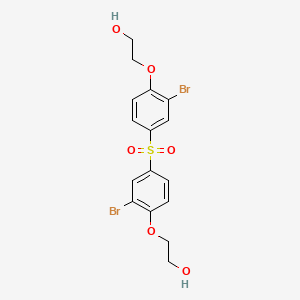
2,2'-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol is a complex organic compound characterized by its unique structure, which includes aromatic rings, bromine atoms, and sulfone groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol typically involves multiple steps. One common method includes the reaction of 2-bromo-4-nitrophenol with sodium sulfite to form the sulfonyl intermediate. This intermediate is then reacted with ethylene glycol under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming a less reactive compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also play a role in the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol can be compared with similar compounds such as:
2,2’-(Sulphonylbis((4-chlorophenylene)oxy))bisethanol: This compound has chlorine atoms instead of bromine, which may affect its reactivity and applications.
2,2’-(Sulphonylbis((2,4-dichlorophenylene)oxy))bisethanol: The presence of multiple chlorine atoms can lead to different chemical properties and uses.
2,2’-(Sulphonylbis((4-fluorophenylene)oxy))bisethanol: Fluorine atoms provide unique properties, such as increased stability and resistance to degradation.
The uniqueness of 2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol lies in its specific combination of bromine atoms and sulfone groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
93859-22-4 |
|---|---|
Formule moléculaire |
C16H16Br2O6S |
Poids moléculaire |
496.2 g/mol |
Nom IUPAC |
2-[2-bromo-4-[3-bromo-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol |
InChI |
InChI=1S/C16H16Br2O6S/c17-13-9-11(1-3-15(13)23-7-5-19)25(21,22)12-2-4-16(14(18)10-12)24-8-6-20/h1-4,9-10,19-20H,5-8H2 |
Clé InChI |
QKJNRQLFZACAMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)OCCO)Br)Br)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
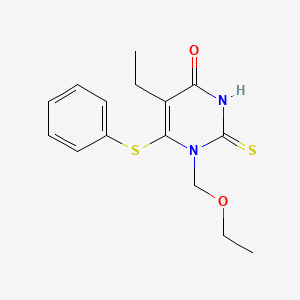
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)

![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
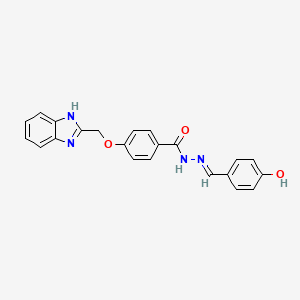
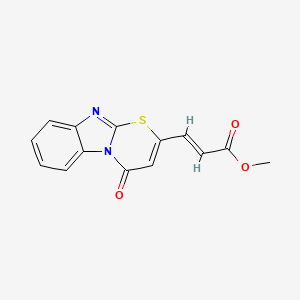
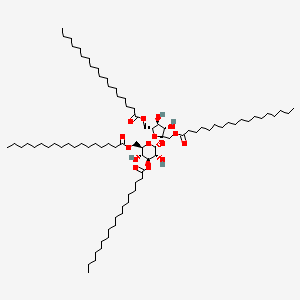
![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)
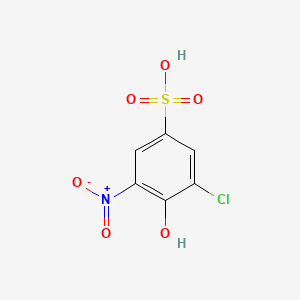

![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)

